molecular formula C19H16N2OS2 B2761004 9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866842-93-5

9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2761004
CAS No.: 866842-93-5
M. Wt: 352.47
InChI Key: OHCGSAWNJPJILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a synthetic compound based on the chromeno[2,3-d]pyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery . This fused pyrimidine core is recognized as a key precursor in the pharmaceutical industry due to its structural similarity to privileged heterocycles known for broad bioactivity . Researchers value this scaffold for developing novel biologically active molecules, as derivatives have demonstrated a wide range of pharmacological properties in scientific studies, including potential antitumor, antimicrobial, and enzyme inhibitory activities . The chromeno[2,3-d]pyrimidine structure is also a subject of interest in advanced synthetic methodology development, including multicomponent reactions and processes like the Dimroth Rearrangement, which is utilized in the synthesis of various kinase inhibitors and other biologically active heterocycles . This compound serves as a versatile chemical tool for researchers exploring new chemical space in heterocyclic chemistry, probing structure-activity relationships, and designing potential lead compounds for therapeutic applications .

Properties

IUPAC Name

9-methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS2/c1-11-4-3-5-13-10-15-18(22-16(11)13)20-17(21-19(15)23)12-6-8-14(24-2)9-7-12/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCGSAWNJPJILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Electrophilic substitution reactions may involve reagents such as bromine or nitric acid .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the aromatic ring .

Mechanism of Action

The mechanism of action of 9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The presence of sulfur and nitrogen atoms allows for the formation of strong interactions with the target molecules, enhancing its inhibitory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:

Compound Name Core Structure Key Substituents Pharmacological Activity References
9-Methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione Chromeno[2,3-d]pyrimidine 9-CH₃, 2-(4-SCH₃-C₆H₄), 4-thione Not explicitly reported (structural inference suggests antimicrobial/antitumor potential) Synthesized via methods analogous to
7-Chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (BB74517) Chromeno[2,3-d]pyrimidine 7-Cl, 2-(2-OH-C₆H₄), 4-thione Anticancer (structural similarity to thione-containing antitumor agents)
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-methyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine (8b) Chromeno[2,3-d]pyrimidine 2-CH₃, 4-NHNH₂, 9-(2-Cl-C₆H₃CH) Antimicrobial (hydrazinyl group enhances bioactivity)
4-(4-Methoxyphenyl)-3,7-dimethyl-4,6-dihydropyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidin-5(1H)-thione Pyrano[2,3-d]pyrimidine 4-(4-OCH₃-C₆H₄), 3,7-CH₃, 5-thione Antioxidant (thione group contributes to radical scavenging)
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine 1-(4-Cl-C₆H₄), 4,4,6-CH₃ Analgesic, anti-inflammatory (validated in preclinical studies)

Key Comparative Insights

Substituent Effects on Bioactivity: The methylsulfanyl group in the target compound may enhance lipophilicity compared to hydroxyl or chlorophenyl substituents in analogues like BB74517 . This could improve membrane permeability. Hydrazinyl derivatives (e.g., 8b) exhibit pronounced antimicrobial activity due to the nucleophilic NHNH₂ group, which is absent in the target compound .

Synthetic Pathways :

  • The target compound’s thione group is likely introduced via sulfurization using reagents like Lawesson’s reagent (as seen in ) or via cyclization with potassium thiocyanate (as in ).
  • Chlorinated analogues (e.g., BB74517) often require POCl₃/PCl₃ for halogenation .

Hydrogen-Bonding and Crystallography :

  • The thione moiety in the target compound facilitates N–H⋯S hydrogen bonding, as observed in dihydropyrimidine-thiones . This can stabilize crystal packing and influence solubility .

Dihydropyrimidine-thiones (e.g., 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione) demonstrate validated analgesic properties, highlighting the therapeutic relevance of the thione group .

Biological Activity

The compound 9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a member of the chromeno-pyrimidine family, which has garnered attention for its potential biological activities. This article synthesizes existing research on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula of the compound is C16H16N2OSC_{16}H_{16}N_2OS, with a molecular weight of 288.37 g/mol. The structure features a chromeno-pyrimidine core with a methylsulfanyl substituent that may influence its biological properties.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameActivity AgainstZone of Inhibition (mm)
Compound AS. aureus20
Compound BE. coli25
Compound CK. pneumoniae15

Note: Values are hypothetical and for illustrative purposes only.

Anticancer Properties

Pyrimidine derivatives have been extensively studied for their anticancer potential. Compounds in this class often inhibit key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells. Studies suggest that This compound may exhibit similar properties due to its structural similarity to known anticancer agents.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives led to a significant reduction in cell viability:

Compound NameCell LineIC50 (µM)
Compound DMCF-715
Compound EHeLa10

IC50 refers to the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives have also been documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. Although specific data for This compound is scarce, related studies suggest potential efficacy in inflammatory models.

Table 2: Inhibition of Pro-inflammatory Cytokines

Compound NameCytokine Inhibited% Inhibition
Compound FTNF-α60
Compound GIL-645

Values are illustrative based on related compounds.

The biological activity of This compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in studies involving related structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Microwave-assisted synthesis is highly efficient for chromeno-pyrimidine derivatives, reducing reaction times (e.g., 30–60 minutes) and improving yields (e.g., 72% in ) compared to traditional thermal methods . Key variables include solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and catalysts (e.g., palladium on carbon). Optimization should involve DOE (Design of Experiments) to assess interactions between parameters .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H NMR : Analyze aromatic proton environments (e.g., δ 7.2–8.57 ppm for phenyl and pyrimidine protons) and methyl/methylsulfanyl groups (δ 2.35–2.58 ppm) .
  • LC-MS : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 361.0 in ).
  • IR Spectroscopy : Validate thione (C=S) stretches at ~1200 cm⁻¹ and chromene C-O-C bands at ~1250 cm⁻¹ .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodological Answer : Prioritize:

  • Cytotoxicity assays (e.g., MTT on cancer cell lines like MCF-7 or HeLa) to evaluate anticancer potential.
  • Enzyme inhibition studies (e.g., COX-2 or kinase assays) to assess anti-inflammatory or signaling modulation activity .
  • Dose-response curves (IC50 calculations) to quantify potency .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, and what tools support SAR studies?

  • Methodological Answer :

  • Systematic Substituent Variation : Replace the 4-(methylsulfanyl)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects (see table below).
  • Computational Modeling : Use DFT (Density Functional Theory) to predict binding affinities or molecular docking (e.g., AutoDock Vina) to simulate target interactions .
Substituent ModificationObserved Effect (Example)Reference
Fluorophenyl at R1Increased solubility and target selectivity
Ethoxyphenyl at R2Altered metabolic stability
Removal of acetamide groupReduced cytotoxicity but retained enzyme binding

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum concentration).
  • Meta-Analysis : Compare datasets with similar substituents (e.g., methylsulfanyl vs. chloro groups in ).
  • Proteomic Profiling : Identify off-target interactions via kinome-wide screening or thermal shift assays .

Q. What advanced techniques elucidate the mechanism of action for this compound?

  • Methodological Answer :

  • Crystallography : Resolve ligand-target complexes (e.g., X-ray structures in ) to identify binding motifs.
  • Transcriptomics : Perform RNA-seq on treated cells to map pathway perturbations (e.g., apoptosis or inflammation markers).
  • In Vivo Pharmacokinetics : Track compound distribution and metabolism using radiolabeled analogs (e.g., 14C-tagged derivatives) .

Data-Driven Optimization Strategies

Q. How to improve synthetic yield and scalability for industrial-academic partnerships?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Catalyst Screening : Test immobilized catalysts (e.g., silica-supported Pd) for recyclability and cost efficiency .
  • Byproduct Analysis : Use GC-MS to identify and mitigate side products (e.g., sulfoxide formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.